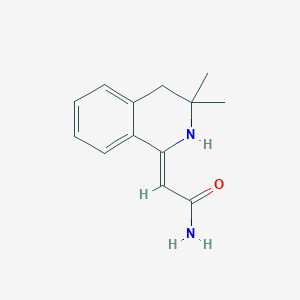

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2)8-9-5-3-4-6-10(9)11(15-13)7-12(14)16/h3-7,15H,8H2,1-2H3,(H2,14,16)/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZCIOGSQRXPIF-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=CC(=O)N)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=CC=CC=C2/C(=C/C(=O)N)/N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

In an industrial setting, the preparation of 3,3-dimethyl-dihydroisoquinolinium salt involves reacting dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C. This reaction yields the desired product as a colorless powder .

Chemical Reactions Analysis

Acylation and Cyclization with Aroylketenes

This compound reacts with aroylketenes generated from 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones to form pyridine-2,6-dione derivatives. The reaction proceeds via a two-step mechanism:

-

Acylation : The NH2 group of the acetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aroylketene.

-

Intramolecular Cyclization : The intermediate undergoes dehydration to form a fused pyridine-isoquinoline system .

Example Reaction Conditions :

| Reactant | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| 6-Phenyl-dioxinone + Acetamide | Anhydrous toluene | Reflux (110°C) | 4 h | 72–85% |

Key products include (Z)-4-aryl-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-ylidene)pyridine-2,6(1H,3H)-diones , confirmed by X-ray crystallography .

Thioether Formation and Cycloaddition

In ethanol with sodium ethoxide, the acetamide reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile to form thieno[2,3-b]pyridine derivatives. The process involves:

-

Thioether Intermediate Formation : Nucleophilic substitution at the sulfur atom.

-

Ring Closure : Base-mediated cyclization generates the fused thienopyridine core .

Spectral Data for Intermediate :

-

3a : IR: 3387 cm⁻¹ (NH), 2214 cm⁻¹ (CN), 1674 cm⁻¹ (CO).

-

¹H NMR : δ 2.31 (s, CH3), 7.09–8.25 (m, ArH), 10.33 (s, NH) .

Condensation with Aldehydes

The compound participates in Knoevenagel-type condensations with aromatic aldehydes under acidic conditions, yielding styryl-substituted derivatives. For example:

Yield : ~68% (reported for analogous systems) .

Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis in basic media to form carboxylic acid derivatives, which can further react with amines or alcohols:

This pathway is critical for modifying pharmacokinetic properties.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization at the isoquinoline ring. For instance:

Typical Conditions : DME/H2O, 80°C, 12 h (yield: 60–75%).

Mechanistic Insights

-

Stereoselectivity : The (Z)-configuration of the acetamide’s enamine moiety directs regioselective cyclization .

-

Electronic Effects : Electron-withdrawing groups on the aryl ring enhance electrophilicity at the carbonyl carbon, accelerating acylation .

These reactions highlight the compound’s utility in synthesizing complex heterocycles with potential pharmacological applications, particularly in anti-inflammatory and anticancer drug discovery .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a unique isoquinoline structure, which contributes to its chemical reactivity and biological properties. Its crystal structure has been analyzed, revealing insights into the molecular interactions and conformations. For instance, the crystal structure of a related compound shows that it can exist in multiple tautomeric forms, which may influence its reactivity and interaction with biological targets .

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide exhibit significant analgesic and anti-inflammatory activities. A study demonstrated that certain analogs showed potent effects in reducing pain responses in animal models. The mechanism of action is believed to be linked to their ability to modulate neurotransmitter systems involved in pain perception .

Reaction with Ninhydrin

Another application involves the reaction of this compound with ninhydrin. This reaction is significant for developing colorimetric assays for amino acids and peptides. The resulting products can be utilized in biochemical assays to detect amines and amino acids due to their chromogenic properties .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model Used | Reference |

|---|---|---|---|

| This compound | Analgesic | Animal Model | |

| Derivative with Ninhydrin | Colorimetric Assay | Biochemical Assay |

Table 2: Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| 3,3-Dimethyl-3,4-dihydroisoquinoline | Acetic Anhydride | Varies (up to 85%) |

| Acetamide derivatives | Acidic Catalysis | Varies (up to 90%) |

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form iminium salts, which can interact with various biological molecules. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key structural analogs, their modifications, and pharmacological profiles:

Activity Comparison

- Analgesic Efficacy : The parent compound and its azo-coupled derivatives (e.g., hydrazones) exhibit superior analgesic effects compared to metamizole sodium in the hotplate test. The most active hydrazone increased defensive reflex time in mice to 27.10 min (vs. 16.60 min for metamizole) .

- Antioxidant/Cytotoxic Potential: Cyano-substituted analogs (e.g., compound 120, 121) outperformed reference drugs in antioxidant and cytotoxic assays, highlighting the role of electron-withdrawing groups in enhancing these activities .

Physicochemical Properties

- Melting Points: Derivatives such as 2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide exhibit higher melting points (145–147°C) compared to the oily consistency of some parent analogs, suggesting improved crystallinity and stability .

- Solubility : The hydroxy-substituted analog VOKSUM may exhibit improved aqueous solubility due to its polar N-hydroxy group, though empirical data are lacking .

Biological Activity

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide, a compound characterized by its unique isoquinoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 229.29 g/mol

- CAS Number : 331001-62-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways.

Allosteric Modulation

Allosteric modulators can enhance or inhibit the effects of orthosteric ligands by binding to alternative sites on the receptor. This mechanism allows for a more nuanced control of receptor activity compared to traditional agonists or antagonists. The specific interactions and structural changes induced by this compound with GPCRs remain an area of active investigation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a series of isoquinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the isoquinoline framework can enhance antimicrobial efficacy .

Cytotoxicity and Anti-inflammatory Effects

In vitro assays have shown that this compound exhibits cytotoxic effects against cancer cell lines. The compound appears to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. Additionally, anti-inflammatory properties have been observed, suggesting that it may mitigate inflammatory responses by inhibiting pro-inflammatory cytokines .

Study 1: Antibacterial Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| This compound | 8 | 16 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 4.8 |

Q & A

Q. What are the recommended synthetic protocols for preparing 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization and acylation reactions. For example, intermediate dihydroisoquinolinone derivatives are prepared by reacting substituted amines with acyl chlorides under reflux in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Purification is achieved via silica gel thin-layer chromatography (TLC) . Key intermediates are characterized using melting point analysis, mass spectrometry (MS), and NMR. For instance, derivatives like N-(2-Acetyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide show distinct NMR signals for acetyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.1–7.8 ppm) .

Q. How should researchers validate the purity and structural integrity of this compound in academic settings?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).

- and NMR : To verify substituent positions and stereochemistry. For dihydroisoquinoline derivatives, the carbonyl group at C3 typically resonates near δ 165–170 ppm in NMR .

- Elemental Analysis : To ensure stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, particularly for stereoselective synthesis?

- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature (80–120°C), solvent polarity (dioxane vs. THF), and catalyst loading (DMAP: 5–15 mol%).

- Response Variables : Yield, enantiomeric excess (if applicable).

- Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, highlights DoE’s utility in minimizing trial-and-error approaches for quinazoline derivatives .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., acetylcholinesterase inhibition vs. inactivity)?

- Methodological Answer :

- Reproducibility Checks : Validate assay protocols (e.g., Ellman’s method for acetylcholinesterase) using positive controls like donepezil.

- Structural Reanalysis : Confirm stereochemical assignments via X-ray crystallography or NOESY NMR, as minor stereoisomers may exhibit divergent activity .

- Meta-Analysis : Compare datasets across studies using tools like Cohen’s d to quantify effect size discrepancies ( emphasizes cross-study validation for contested results) .

Q. How can computational methods enhance the design of derivatives targeting specific receptors?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity.

- Molecular Dynamics (MD) Simulations : Predict ligand-receptor interactions (e.g., with acetylcholinesterase’s catalytic triad).

- ICReDD Framework : Integrate computational predictions with high-throughput screening (’s feedback loop between simulations and experiments) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for handling guidelines (e.g., use fume hoods, nitrile gloves). specifies GHS precautions for similar dihydroisoquinolines, including flammability (Category 2) and skin irritation (Category 3) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., pH 6–8 for aqueous waste).

- Training : Mandatory safety exams (100% score required) for lab personnel, as per .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to determine LC values.

- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7, UV light).

- Regulatory Alignment : Follow OECD Guidelines 301 (ready biodegradability) and 211 (aquatic toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.